

# DIPROPOXY-P-TOLUIDINE: A Technical Guide for Chemical Intermediates in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)-p-toluidine (also known as **Dipropoxy-p-toluidine**), a versatile chemical intermediate in organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a polymerization accelerator.

## **Chemical and Physical Properties**

N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine characterized by a p-toluidine core functionalized with two hydroxypropyl groups. These structural features contribute to its utility as a curing agent and accelerator in various chemical processes.



Property	Value
CAS Number	38668-48-3
Molecular Formula	C13H21NO2
Molecular Weight	223.31 g/mol
Appearance	White to pale brown solid
Melting Point	60 - 63 °C
Boiling Point	389.0 ± 32.0 °C (Predicted)
Density	1.086 ± 0.06 g/cm³ (Predicted)
Solubility	Sparingly soluble in DMSO and methanol.
Synonyms	N,N-Bis(2-hydroxypropyl)-p-toluidine, 1,1'-((4- Methylphenyl)imino)bis(2-propanol), Diisopropanol-p-toluidine

## Synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine

The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine involves the alkoxylation of p-toluidine with propylene oxide. The reaction proceeds in two steps: a primary and a secondary alkoxylation, leading to the di-substituted product.[1]



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**Figure 1.** Synthetic workflow for N,N-Bis(2-hydroxypropyl)-p-toluidine.

## **Detailed Experimental Protocol (Representative)**

### Foundational & Exploratory





The following protocol is a representative procedure based on established chemical principles for the synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine, as specific, detailed published procedures are not readily available.

### Materials:

- p-Toluidine
- Propylene oxide
- A suitable reaction solvent (optional, e.g., toluene)
- Apparatus for heating under reflux with a sealed system

### Procedure:

- In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-toluidine.
- Heat the flask to 120-150 °C to melt the p-toluidine.[2]
- Slowly add propylene oxide (2.2 equivalents) to the molten p-toluidine via the dropping funnel over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of polypropylene glycol, which can occur at temperatures above 80°C.[1]
- After the addition is complete, continue to stir the reaction mixture at 120-150 °C for an additional 4-6 hours to ensure complete reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure N,N-Bis(2-hydroxypropyl)-p-toluidine as a white to off-white solid.



### Quantitative Data (Expected):

Parameter	Value
Yield	70-85% (Typical for similar reactions)
Purity	>98% (After recrystallization)

### **Spectroscopic Characterization (Predicted)**

While experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine are not widely available in public databases, the following are predicted chemical shifts (¹H NMR) and characteristic IR absorption bands based on its structure.

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the nitrogen.
- $\delta$  6.6-6.8 (d, 2H): Aromatic protons meta to the nitrogen.
- δ 3.8-4.2 (m, 2H): -CH(OH) protons.
- δ 3.2-3.6 (m, 4H): -N-CH<sub>2</sub>- protons.
- $\delta$  2.2-2.3 (s, 3H): -CH<sub>3</sub> protons on the aromatic ring.
- δ 1.1-1.3 (d, 6H): -CH(OH)CH₃ protons.

IR (KBr, cm<sup>-1</sup>):

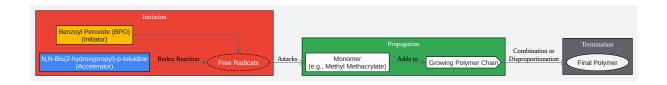
- 3300-3500 (broad): O-H stretch (hydroxyl groups).
- 2850-2970: C-H stretch (aliphatic).
- 1610, 1510: C=C stretch (aromatic ring).
- 1100-1250: C-N stretch.
- 1000-1100: C-O stretch.



## **Application as a Polymerization Accelerator**

N,N-Bis(2-hydroxypropyl)-p-toluidine is a highly effective accelerator in redox initiation systems for the free-radical polymerization of monomers like acrylates and methacrylates.[1] It is commonly used in conjunction with an organic peroxide, such as benzoyl peroxide (BPO), particularly in applications requiring room temperature curing, such as in dental composites, bone cements, and adhesives.[1][3]

The mechanism involves a redox reaction between the tertiary amine (the accelerator) and the peroxide (the initiator). The amine's lone pair of electrons attacks the weak O-O bond of the peroxide, leading to its cleavage and the formation of free radicals that initiate the polymerization chain reaction.



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Figure 2. Redox-initiated polymerization mechanism.

## Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of an N,N-dialkyl-p-toluidine as an accelerator for the room temperature polymerization of methyl methacrylate, a common application for this class of compounds.

#### Materials:

Methyl methacrylate (MMA), inhibitor removed



- Benzoyl peroxide (BPO)
- N,N-Bis(2-hydroxypropyl)-p-toluidine
- Test tube or small vial
- Thermometer or thermocouple

### Procedure:

- In a test tube, dissolve benzoyl peroxide (e.g., 0.5-1.0 wt% relative to the monomer) in methyl methacrylate monomer.
- Once the BPO is fully dissolved, add N,N-Bis(2-hydroxypropyl)-p-toluidine (e.g., 0.5-1.0 wt% relative to the monomer). The ratio of accelerator to initiator can be varied to control the polymerization rate.
- Mix the components thoroughly. The polymerization will begin at room temperature.
- Place a thermometer in the mixture to monitor the exotherm. The temperature will rise as the polymerization proceeds.
- The mixture will become more viscous and eventually solidify into poly(methyl methacrylate)
  (PMMA). The time to solidification (gel time) and the peak exotherm temperature are key
  parameters to record.

### **Expected Observations:**

- An increase in viscosity as the polymer chains grow.
- A significant temperature increase (exotherm) due to the heat of polymerization.
- Solidification of the monomer into a solid polymer.

## **Other Applications**

Beyond its primary role in polymerization, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as an intermediate in the synthesis of various organic molecules, including:



- Dyes and Pigments: The aromatic amine core is a common structural motif in colorants.
- Specialty Chemicals: It can be a building block for more complex molecules with specific functionalities.[4]
- Pharmaceutical Intermediates: While less common, it can be used in the synthesis of certain active pharmaceutical ingredients.[2]
- Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate to metal surfaces, providing a protective layer.[5]

## Safety and Handling

N,N-Bis(2-hydroxypropyl)-p-toluidine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of N,N-Bis(2-hydroxypropyl)-p-toluidine for its application in organic synthesis and materials science. Further research into specific reaction kinetics and optimization for particular applications is encouraged for advanced implementation.

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